molecular formula C18H25NO2 B14610574 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one CAS No. 60709-16-2

2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one

Cat. No.: B14610574
CAS No.: 60709-16-2
M. Wt: 287.4 g/mol
InChI Key: MZDWKTUOMIQWKM-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by a piperidinone ring substituted with tetramethyl groups and a phenylpropyl ketone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a phenylpropyl ketone derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one apart from these similar compounds is its unique structural combination of a piperidinone ring with a phenylpropyl ketone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

60709-16-2

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one

InChI

InChI=1S/C18H25NO2/c1-17(2)12-16(21)14(18(3,4)19-17)10-11-15(20)13-8-6-5-7-9-13/h5-9,14,19H,10-12H2,1-4H3

InChI Key

MZDWKTUOMIQWKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)CCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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